molecular formula C11H17BN2O2S B3230713 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 1310383-19-7

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B3230713
CAS No.: 1310383-19-7
M. Wt: 252.15 g/mol
InChI Key: UMAXEZVDAHRBFN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrimidine core substituted at the 5-position with a pinacol boronate ester and at the 2-position with a methylthio (-SMe) group. Its molecular formula is C₁₁H₁₇BN₂O₂S, with a molecular weight of 252.14 g/mol (CAS: 940284-18-4) .

Synthesis: Synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-(methylthio)pyrimidine and bis(pinacolato)diboron under palladium catalysis, yielding a boronate ester critical for further functionalization .

Applications: Widely used in pharmaceutical synthesis for coupling reactions (e.g., forming biaryls in kinase inhibitors or anticancer agents) .

Properties

IUPAC Name

2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-7-13-9(14-8)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXEZVDAHRBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrimidine reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides, making it critical for constructing biaryl systems. Key findings include:

Reaction Conditions

  • Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–5 mol%)

  • Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv)

  • Solvent : THF/water (4:1) or DME/water

  • Temperature : 65–105°C (microwave-assisted or conventional heating)

Example Reaction
Coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions yields pyrimidine-pyrazole hybrids (86% yield) .

Substrate Product Yield Application
Aryl bromidesBiaryl pyrimidines63–92%Kinase inhibitor intermediates
Heteroaryl chlorides (e.g., pyridyl)Fused pyrido[3,4-d]pyrimidines75–84%Anticancer agents

Oxidation of Methylthio Group and Subsequent Substitution

The -SMe group is oxidized to a sulfone (-SO₂Me), enhancing its leaving-group ability for nucleophilic displacement:

Oxidation Protocol

  • Reagent : m-CPBA (3 equiv)

  • Solvent : CH₂Cl₂

  • Conditions : RT, 1–2 h (quantitative conversion)

Nucleophilic Substitution
The sulfone intermediate reacts with amines or alkoxides under mild conditions:

Nucleophile Product Conditions Yield
4-Methoxyaniline2-Aminopyrido[3,4-d]pyrimidineCs₂CO₃, DMSO, 100°C, 18 h24%
Piperidine2-Piperidinylpyrimidine derivativeK₂CO₃, DMF, 80°C, 12 h68%

Mechanistic Insight : Sulfonation increases electrophilicity at position 2, enabling SNAr reactions with poor nucleophiles like anilines .

Functionalization of the Pyrimidine Core

The electron-deficient pyrimidine ring participates in regioselective modifications:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 (unoccupied by bulky substituents).

  • Halogenation : NBS or NCS selectively brominates/chlorinates position 6.

Comparative Reactivity

Position Reactivity Directing Groups
2High (SMe/SO₂Me activation)-SO₂Me enhances electrophilicity
4Blocked (boronate group)Boronate directs electrophiles away
5/6Moderate (electron deficiency)Nitrogen atoms polarize ring

Stability and Side Reactions

  • Boronate Hydrolysis : Prolonged exposure to aqueous base (pH > 10) cleaves the boronate ester to boronic acid, reducing coupling efficiency .

  • SMe Oxidative Byproducts : Over-oxidation to sulfonic acid (-SO₃H) occurs with excess m-CPBA (>5 equiv) .

Comparative Analysis with Structural Analogs

Compound Key Feature Reactivity Difference
5-Borono-2-(methylthio)pyrimidineFree boronic acidFaster coupling but lower stability
4-Boronate-2-methoxypyrimidine-OMe instead of -SMeNo sulfone-mediated substitution
2-(Methylsulfonyl)-4-boronopyrimidinePre-oxidized sulfoneDirect substitution without oxidation

This compound’s dual reactivity (boronate cross-coupling and sulfone displacement) positions it as a versatile building block for drug discovery, particularly in kinase inhibitor synthesis . Future research should explore its utility in photoaffinity labeling and PROTAC development.

Scientific Research Applications

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, while the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrimidine-Based Boronate Esters

Compound Name CAS Molecular Formula MW (g/mol) Substituents Applications Key Properties
2-(Methylthio)-5-(pinacol boronate)pyrimidine 940284-18-4 C₁₁H₁₇BN₂O₂S 252.14 -SMe at C2, boronate at C5 Drug intermediates (e.g., kinase inhibitors) Moderate stability; sensitive to hydrolysis
5-(Pinacol boronate)pyrimidine 321724-19-0 C₁₀H₁₆BNO₂ 217.06 -H at C2, boronate at C5 General Suzuki couplings Higher reactivity due to unsubstituted C2
2-Methyl-5-(pinacol boronate)pyrimidine 1052686-67-5 C₁₁H₁₇BN₂O₂ 244.08 -CH₃ at C2, boronate at C5 Agrochemicals Improved steric hindrance slows coupling rates
2-Chloro-5-(pinacol boronate)pyrimidine 1003845-08-6 C₁₀H₁₃BClN₂O₂ 254.49 -Cl at C2, boronate at C5 Antiviral agents Electron-withdrawing Cl increases electrophilicity
4-Methyl-5-(pinacol boronate)pyrimidin-2-amine 944401-55-2 C₁₁H₁₈BN₃O₂ 235.09 -NH₂ at C2, -CH₃ at C4, boronate at C5 Kinase inhibitors Amino group enables hydrogen bonding in target binding

Reactivity and Stability

  • Electron Effects :
    • The methylthio (-SMe) group in the target compound donates electrons via resonance, stabilizing the boronate and enhancing its coupling efficiency in electron-deficient aryl systems .
    • Chloro (-Cl) substituents (CAS 1003845-08-6) withdraw electrons, accelerating reactions with electron-rich partners but increasing hydrolysis sensitivity .
  • Steric Effects :
    • Methyl (-CH₃) at C2 (CAS 1052686-67-5) introduces steric bulk, reducing reaction rates in congested environments .

Stability and Handling

  • Hydrolysis Sensitivity : All pinacol boronates require storage under inert atmosphere (2–8°C) to prevent hydrolysis .
  • Thermal Stability: Methylthio and methyl groups marginally improve thermal stability compared to amino or chloro derivatives .

Biological Activity

2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C11H17BN2O2S
  • Molecular Weight : 252.14 g/mol
  • CAS Number : 940284-18-4
  • Purity : ≥95% .

The compound primarily functions as an inhibitor of specific kinases, which are critical in various cellular processes including cell division and signal transduction. Inhibition of these enzymes can disrupt cancer cell proliferation and survival.

Key Kinases Targeted:

  • Monopolar Spindle 1 (MPS1) : Plays a crucial role in the spindle assembly checkpoint during mitosis. Inhibitors of MPS1 have shown promise in targeting chromosomally unstable cancer cells that depend on this pathway for survival .

Case Studies and Research Findings

  • Inhibition Studies :
    • A study reported that pyrido[3,4-d]pyrimidine derivatives exhibit selective inhibition of MPS1 with promising IC50 values. For instance, a related compound showed an IC50 of 0.008 μM against MPS1, indicating high potency .
    • Another research highlighted that structural modifications to the pyrimidine scaffold significantly enhance potency and selectivity for various kinases .
  • In Vivo Studies :
    • In vivo experiments using human tumor xenograft models demonstrated that MPS1 inhibitors can modulate biomarkers related to tumor growth and progression. This suggests that compounds like this compound could be effective in cancer therapies .

Comparative Analysis of Biological Activity

CompoundTarget KinaseIC50 (μM)Notes
This compoundMPS1TBDPotential for further optimization
Related Pyrido[3,4-d]pyrimidineMPS10.008High potency observed in vivo
Other Kinase InhibitorsVariousVariesBroad activity across multiple targets

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Current literature does not provide extensive data on the safety of this compound in humans; thus, further investigation is warranted.

Q & A

Q. How can 2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine be synthesized and purified?

Methodological Answer: This compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-chloro-2-(methylthio)pyrimidine and a boronate ester. Key steps include:

  • Reaction Conditions : Use Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and solvents like 1,2-dimethoxyethane (DME) under reflux .
  • Purification : Column chromatography on silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) yields pure product. Purity is confirmed by HPLC (>98%) and NMR .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and pinacol boronate (δ 1.3 ppm for methyl groups) confirm structure .
  • HRMS (DART) : Exact mass matching (e.g., [M+H]⁺ calculated vs. observed) validates molecular integrity .
  • LC-MS : Monitors reaction progress and detects impurities .

Q. How is this compound stored to ensure stability?

Methodological Answer: Store in a dry, sealed container under inert gas (N₂/Ar) at –20°C. The boronate ester is moisture-sensitive; prolonged exposure to air leads to hydrolysis, detectable by ¹¹B NMR (broad peak ~30 ppm for boronic acid) .

Advanced Research Questions

Q. How do reaction yields vary when coupling with aryl chlorides vs. bromides?

Methodological Answer: Yields depend on leaving group reactivity and catalyst efficiency . For example:

  • Chloride Partners : Lower yields (e.g., 32% for tert-butyl carbamate derivatives) due to slower oxidative addition .
  • Bromide Partners : Higher yields (e.g., 65% for the same derivative) due to faster Pd insertion .
    Optimization Strategies : Use bulky ligands (e.g., SPhos) to enhance reactivity with chlorides or switch to Ni catalysts for challenging substrates .

Q. How can competing side reactions (e.g., deborylation or homocoupling) be minimized?

Methodological Answer:

  • Deborylation : Avoid protic solvents (e.g., H₂O) and acidic conditions. Use anhydrous THF/DME and degas solvents to suppress hydrolysis .
  • Homocoupling : Optimize stoichiometry (1:1.2 boronate:aryl halide) and add radical scavengers (e.g., BHT) to inhibit Pd-mediated pathways .
  • Monitoring : Track byproducts via TLC (Rf comparison) and HRMS (unexpected masses) .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

  • OLEDs : Acts as a building block for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with phenoxazine derivatives creates charge-transfer dyads for efficient light emission .
  • Intramolecular Charge Transfer (ICT) Systems : Used in meta-terphenyl-linked donor-acceptor systems to study solvent-polarity-dependent fluorescence .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

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